polihalopiridinas
Polyhalopyridines are a class of organic compounds characterized by the presence of multiple halogen atoms attached to pyridine rings. These molecules exhibit diverse chemical and physical properties depending on the specific halogen substituents (such as chlorine, bromine, or iodine) and their positions within the pyridine ring structure. Due to their unique electronic and structural features, polyhalopyridines find applications in various fields including catalysis, materials science, and medicinal chemistry.
In catalysis, certain polyhalopyridine complexes can serve as efficient catalysts for organic reactions such as arylation or Friedel-Crafts alkylation. Their ability to stabilize transition metal species makes them valuable tools in synthesis. In materials science, these compounds are explored for their potential use in designing novel conducting polymers and electroactive materials due to their redox-active nature.
In pharmaceutical research, polyhalopyridines may act as drug precursors or exhibit biological activities themselves, making them of interest for developing new therapeutic agents. The tunable electronic properties arising from halogen substitutions allow for the rational design of compounds with specific desired functionalities, thereby enhancing their utility in both academic and industrial settings.

Estructura | Nombre químico | CAS | MF |
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2,6-dichloro-4-methylpyridine | 39621-00-6 | C6H5Cl2N |
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5-Bromo-4-chloropyridin-2-amine | 942947-94-6 | C5H4BrClN2 |
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3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine | 1031929-01-7 | C6H2BrF4N |
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2,5-Dibromopyridine | 624-28-2 | C5H3Br2N |
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2,3-Dichloropyridine | 2402-77-9 | C5H3Cl2N |
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4-Amino-3-chloro-2,5,6-trifluoropyridine | 2693-57-4 | C5H2ClF3N2 |
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4-Amino-3,5-dichlorodifluoropyridine | 2840-00-8 | C5H2Cl2F2N2 |
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Clopidol | 2971-90-6 | C7H7Cl2NO |
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2,5-Dibromo-3-methylpyridine | 3430-18-0 | C6H5Br2N |
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3,5-Dibromo-4-methylpyridine | 3430-23-7 | C6H5Br2N |
Literatura relevante
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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